N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
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Overview
Description
N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a methoxyphenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The methoxyphenoxy group is then introduced via an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base. Finally, the acetamide moiety is attached through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methoxyphenoxy)ethyl]-1-naphthamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenoxy)-1-propanamine oxalate
- 3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
Uniqueness
N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the benzodiazole ring and the methoxyphenoxy group provides distinct chemical properties and biological activities that differentiate it from similar compounds.
Properties
IUPAC Name |
N-[[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)22(2)14-20-21-18-9-4-5-10-19(18)23(20)11-12-26-17-8-6-7-16(13-17)25-3/h4-10,13H,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQLAHXGWODUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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